molecular formula C39H27N3 B1589325 Tris-biphenyl triazine CAS No. 31274-51-8

Tris-biphenyl triazine

Cat. No.: B1589325
CAS No.: 31274-51-8
M. Wt: 537.6 g/mol
InChI Key: CENPSTJGQOQKKW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris-biphenyl triazine, a water-insoluble organic UV filter, is primarily targeted towards the harmful ultraviolet (UV) radiation from the sun . It is used in sunscreens to protect human skin against the damaging effects of solar radiation .

Mode of Action

This compound acts by absorbing the UV radiation. It is prepared as aqueous dispersions of nanoparticles, which consist of the respective UV absorber molecules and show strong UV absorbance . The molecules of this compound could form stable energetically favorable π-stacked aggregates, which show UV–Vis spectra in reasonable agreement with those experimentally observed in aqueous dispersion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the absorption of UV radiation. By absorbing UV radiation, this compound prevents the harmful effects of solar radiation on the skin . The π–π stacking forces provided by the triazine groups show a strong retention for the compounds containing –OH, –NH 2 or phenyl groups .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its formulation. As a water-insoluble compound, it is typically prepared as aqueous dispersions of nanoparticles for use in sunscreens .

Result of Action

The primary result of the action of this compound is the protection of human skin against the harmful effects of solar radiation. By absorbing UV radiation, it prevents sunburn, DNA damage, skin ageing, and other health-damaging effects .

Action Environment

The action of this compound is influenced by environmental factors such as the intensity of solar radiation. Its efficacy as a UV filter is also influenced by its formulation and the physical characteristics of the sunscreen in which it is incorporated . The UV spectrum of the aqueous dispersion shows a slight hypsochromic shift of the original band with an additional shoulder at longer wavelengths .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris-biphenyl triazine can be synthesized through various methods, including the reaction of cyanuric chloride with biphenyl derivatives under controlled conditions. The reaction typically involves the use of solvents such as ethanol or dioxane and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often prepared as aqueous dispersions of nanoparticles. This involves a ball-milling process in deionized water using dispersants like decyl glucoside and thickeners such as xanthan gum. The resulting nanoparticles exhibit strong UV absorbance and are incorporated into sunscreen formulations .

Chemical Reactions Analysis

Types of Reactions: Tris-biphenyl triazine primarily undergoes photochemical reactions due to its role as a UV filter. It can form stable π-stacked aggregates, which contribute to its UV-absorbing properties . Additionally, it may participate in substitution reactions with other organic compounds.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include cyanuric chloride, biphenyl derivatives, and solvents like ethanol and dioxane. The reactions are typically carried out under controlled temperatures to ensure the stability and efficiency of the compound .

Major Products Formed: The primary product formed from the reactions involving this compound is the compound itself, which is then used in various applications, particularly in sunscreens and UV-protective formulations .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPSTJGQOQKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185197
Record name Tris-biphenyl triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31274-51-8
Record name 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31274-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris-biphenyl triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris-biphenyl triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262
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Record name TRIS-BIPHENYL TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB
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Synthesis routes and methods

Procedure details

In a 100 milliliter round bottom flask there was added 4-biphenylcarbonyl chloride (2.167 grams), 1,2-dichlorobenzene (27.0 milliliters), thionyl chloride (1.0 milliliter), and aluminum chloride (1.33 grams). With stirring, 4-biphenylcarbonitrile (3.58 grams) was added slowly, and the resulting reaction mixture was heated under argon to about 150° C. for 0.5 hour. The temperature of the reaction mixture was reduced to 120° C., then ammonium chloride (1.07 grams) was added in one portion. The reaction mixture was stirred at 150° C. for an additional 20 hours. The reaction flask was removed from the heater and cooled to room temperature, about 25° C. throughout. The resulting mixture was poured into 100 milliliters of methanol and stirred for 20 minutes. The precipitates were collected by filtration and dried in a vacuum oven to afford 3.9 grams of crude product which was further purified by sublimation. The above titled triazinyl product 2,4,6-tris-(4-biphenylyl)-1,3,5-triazine possessed a melting point of 283° C.
Quantity
2.167 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two
Quantity
1.07 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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